Sulfo-Cy7-DBCO

Bioconjugation Protein Labeling In Vivo Imaging

Select Sulfo-Cy7-DBCO for copper-free, bioorthogonal labeling of azide-modified biomolecules. Its sulfonate groups ensure high aqueous solubility, preventing aggregation and non-specific binding – critical for high signal-to-noise ratios in deep-tissue imaging. Unlike non-sulfonated Cy7 or shorter-wavelength dyes (e.g., Cy5), its NIR emission (~773 nm) maximizes tissue penetration and minimizes autofluorescence. Ideal for live-cell labeling, in vivo imaging, and stable antibody conjugation. Request a quote today for high-purity, research-grade product.

Molecular Formula C54H56K2N4O11S3
Molecular Weight 1111.4 g/mol
Cat. No. B12389422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy7-DBCO
Molecular FormulaC54H56K2N4O11S3
Molecular Weight1111.4 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C.[K+].[K+]
InChIInChI=1S/C54H58N4O11S3.2K/c1-53(2)44-36-42(71(64,65)66)27-29-47(44)56(33-16-8-11-24-51(59)55-32-31-52(60)58-38-41-20-13-12-18-39(41)25-26-40-19-14-15-21-46(40)58)49(53)22-9-6-5-7-10-23-50-54(3,4)45-37-43(72(67,68)69)28-30-48(45)57(50)34-17-35-70(61,62)63;;/h5-7,9-10,12-15,18-23,27-30,36-37H,8,11,16-17,24,31-35,38H2,1-4H3,(H3-,55,59,61,62,63,64,65,66,67,68,69);;/q;2*+1/p-2
InChIKeyFOEIOKWWLZPZIV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy7-DBCO: A Water-Soluble Near-Infrared Click Chemistry Probe for Bioorthogonal Labeling


Sulfo-Cy7-DBCO is a water-soluble near-infrared (NIR) fluorescent dye conjugate, combining a sulfo-modified Cyanine 7 (Cy7) fluorophore with a dibenzocyclooctyne (DBCO) reactive group [1]. It is specifically designed for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry , enabling rapid and bioorthogonal labeling of azide-modified biomolecules in complex biological environments [2]. The sulfonate groups confer high aqueous solubility [3], while the Cy7 core provides optical properties (Abs/Em ~750/773 nm) ideal for deep-tissue imaging within the near-infrared tissue transparency window .

Why Generic Cy7-DBCO or Other Dye Conjugates Cannot Substitute for Sulfo-Cy7-DBCO


A simple substitution of Sulfo-Cy7-DBCO with a non-sulfonated Cy7-DBCO analog, or with a conjugate based on a different fluorophore (e.g., Cy5, Cy3, ICG), is not scientifically equivalent. The sulfonation of the Cy7 core is critical for preventing aggregation and non-specific binding in aqueous biological media [1], which directly impacts signal-to-noise ratios in imaging and labeling efficiency in bioconjugation workflows. Furthermore, the specific near-infrared emission (~773 nm) of Sulfo-Cy7-DBCO offers distinct advantages over shorter-wavelength dyes (e.g., Cy5-DBCO) in terms of tissue penetration depth and reduced background autofluorescence [2]. Attempting to interchange these compounds without considering these fundamental differences in solubility, optical properties, and reaction kinetics will introduce significant experimental variability and may compromise the validity of results.

Quantitative Differentiation of Sulfo-Cy7-DBCO: Evidence for Scientific and Procurement Decisions


Aqueous Solubility and Aggregation Resistance: Sulfo-Cy7-DBCO vs. Non-Sulfonated Cy7-DBCO

The incorporation of sulfonate groups into the Cy7 structure of Sulfo-Cy7-DBCO fundamentally alters its biophysical properties compared to its non-sulfonated counterpart. Sulfo-Cy7-DBCO exhibits extremely high water solubility and can be used directly in aqueous reaction buffers without the need for co-solvents like DMSO or DMF [1]. Critically, this enhanced polarity and charge prevent hydrophobic-driven aggregation of the dye when conjugated to biomolecules such as antibodies or proteins [2]. In contrast, non-sulfonated Cy7-DBCO is highly prone to aggregation in aqueous solutions, leading to fluorescence quenching, precipitation, and non-specific interactions, which can invalidate quantitative imaging and labeling experiments [3].

Bioconjugation Protein Labeling In Vivo Imaging

Near-Infrared Emission and Tissue Penetration: Sulfo-Cy7-DBCO vs. Sulfo-Cy5-DBCO

Sulfo-Cy7-DBCO provides a significant advantage for in vivo and deep-tissue imaging applications due to its longer emission wavelength compared to common alternatives like Sulfo-Cy5-DBCO. Sulfo-Cy7-DBCO exhibits an emission maximum at 773 nm , placing it firmly within the near-infrared (NIR) tissue transparency window. In this spectral region, photon penetration depth is maximized, and tissue autofluorescence is minimized. Sulfo-Cy5-DBCO, with an emission maximum around 650-670 nm [1], suffers from greater light scattering and higher background autofluorescence, limiting its utility for deep-tissue imaging .

In Vivo Imaging Deep Tissue Imaging Fluorescence Microscopy

SPAAC Reaction Kinetics: DBCO Click Chemistry as a Core Functional Benchmark

The DBCO group in Sulfo-Cy7-DBCO enables rapid, copper-free click chemistry via the strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism. While direct rate constants for Sulfo-Cy7-DBCO are not universally reported, the reactivity of the core Sulfo-DBCO-amine motif has been extensively characterized. This motif exhibits second-order rate constants ranging from 0.32 to 1.22 M⁻¹s⁻¹ depending on buffer conditions [1]. This rate profile is consistent with the DBCO moiety and is significantly faster than alternative copper-free click chemistries (e.g., BCN-azide) under physiological conditions [2]. The data underscores that the DBCO group provides a reliable and tunable reaction rate, a critical parameter for achieving efficient labeling in complex biological systems where target azide concentrations may be low.

Click Chemistry Bioconjugation Reaction Kinetics

Fluorescence Quantum Yield and Brightness: Sulfo-Cy7-DBCO vs. Cyanine7 DBCO

Sulfo-Cy7-DBCO maintains a high fluorescence quantum yield, a critical determinant of detection sensitivity. Vendor datasheets consistently report a quantum yield (Φ) of 0.24 for Sulfo-Cy7-DBCO . This value is comparable to the reported quantum yield for the non-sulfonated Cyanine7 DBCO (Φ = ~0.3) [1]. The maintenance of a high quantum yield is notable given the structural modifications (sulfonation) that dramatically improve aqueous solubility [2]. The combination of a high quantum yield with the high molar extinction coefficient of the Cy7 core (ε = 240,600 M⁻¹cm⁻¹) [3] results in a bright, highly detectable fluorescent probe.

Fluorescence Imaging Sensitivity Signal-to-Noise Ratio

Bioconjugation Efficiency: Bioorthogonal Click Chemistry vs. Amine-Reactive NHS Esters

Sulfo-Cy7-DBCO enables a fundamentally different and often superior bioconjugation strategy compared to traditional amine-reactive probes like NHS esters. The DBCO group of Sulfo-Cy7-DBCO reacts with azide groups via SPAAC, a bioorthogonal reaction that is both highly selective and compatible with complex biological milieus [1]. In contrast, NHS ester-based conjugation targets ubiquitous primary amines (e.g., on lysine residues), which can lead to heterogeneous labeling, loss of protein function, and cross-reactivity [2]. While direct labeling efficiency comparisons are system-dependent, the site-specific nature of azide-DBCO click chemistry offers a predictable and controllable approach for generating well-defined, functional bioconjugates [3].

Bioconjugation Antibody Labeling Site-Specific Modification

In Vivo Performance and Clearance: Sulfo-Cy7-DBCO vs. ICG-DBCO

For in vivo imaging applications, the choice of NIR dye impacts not only signal quality but also biodistribution and clearance profiles. Sulfo-Cy7-DBCO is reported to have excellent water stability and biocompatibility, reducing the risk of non-specific tissue accumulation [1]. In a direct comparison with ICG-DBCO, a clinically used NIR dye conjugate, Sulfo-Cy7-DBCO is noted for its superior stability in aqueous media, whereas ICG-DBCO is more prone to degradation and aggregation [2]. This improved stability translates to more predictable and reliable pharmacokinetic behavior, a critical factor for longitudinal in vivo studies.

In Vivo Imaging Pharmacokinetics Biodistribution

Optimized Applications for Sulfo-Cy7-DBCO: From In Vivo Imaging to Bioconjugation


Deep-Tissue In Vivo Imaging in Small Animal Models

The near-infrared emission of Sulfo-Cy7-DBCO (Em ~773 nm) makes it an ideal probe for non-invasive whole-body and deep-tissue fluorescence imaging in mice and rats. Its emission lies within the tissue transparency window, allowing for maximal light penetration and minimal interference from tissue autofluorescence . The high aqueous solubility and low aggregation of the sulfo-modified dye ensure that the probe circulates efficiently and labels its target without forming precipitates or causing non-specific background [1]. This combination of properties enables high-sensitivity detection of tumors, tracking of immune cells, or monitoring of drug delivery with superior signal-to-background ratios [2].

Copper-Free Bioorthogonal Labeling of Sensitive Biomolecules

Sulfo-Cy7-DBCO is the reagent of choice for labeling azide-modified biomolecules that are sensitive to the toxic copper catalysts used in traditional click chemistry. The SPAAC reaction proceeds efficiently in physiological buffers and cell culture media . This is particularly critical for labeling live cells, proteins that are prone to copper-induced oxidation, and for conducting click reactions in vivo where copper toxicity is a major concern [1]. The site-specificity offered by the DBCO-azide reaction ensures homogeneous labeling, which is essential for quantitative studies and the development of functional bioconjugates [2].

Antibody and Protein Conjugation for NIR Fluorescence Assays

For developing NIR fluorescent probes for in vitro diagnostics or immunoassays, Sulfo-Cy7-DBCO offers significant advantages over traditional NHS-ester conjugates. The sulfonation of the Cy7 dye prevents aggregation and quenching of the fluorophore when multiple dye molecules are conjugated to a single antibody . This ensures that the resulting conjugate maintains high fluorescence brightness and remains soluble. Furthermore, the use of bioorthogonal click chemistry for conjugation, as opposed to non-specific amine coupling, allows for a higher degree of control over the labeling stoichiometry and site, leading to more reproducible assay performance and improved reagent stability [1].

Development of NIR-II Region Imaging Probes

While Sulfo-Cy7-DBCO is a NIR-I dye, its properties make it a valuable building block for constructing probes that operate in the NIR-II window (1000-1700 nm). The DBCO group can be used to attach the Sulfo-Cy7 moiety as an energy donor in Förster Resonance Energy Transfer (FRET)-based NIR-II probes . Its high quantum yield and efficient SPAAC reactivity allow for precise and controlled assembly of complex nanostructures or bioconjugates. For researchers developing next-generation NIR-II imaging agents, the reliable photophysical and chemical properties of Sulfo-Cy7-DBCO provide a solid foundation for creating more sophisticated tools for deep-tissue imaging and image-guided surgery [1].

Technical Documentation Hub

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